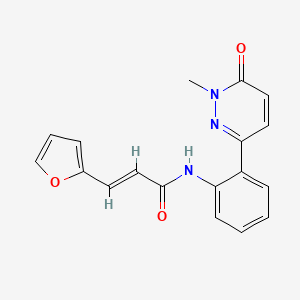

(E)-3-(furan-2-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-21-18(23)11-9-16(20-21)14-6-2-3-7-15(14)19-17(22)10-8-13-5-4-12-24-13/h2-12H,1H3,(H,19,22)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLSDYZOKPJFSG-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide is a synthetic organic compound with significant potential in medicinal chemistry. Its structure incorporates a furan ring, a dihydropyridazine moiety, and an acrylamide functional group, which may confer various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties while providing relevant data tables and research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 321.3 g/mol. The structural components include:

- Furan Ring : Known for its role in various pharmacological activities.

- Dihydropyridazine Moiety : Associated with diverse biological effects, including anticancer properties.

- Acrylamide Group : Implicated in interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer effects. The presence of the furan and pyridazine rings is particularly noteworthy:

- Mechanism of Action : The compound may inhibit cancer cell proliferation through multiple pathways, potentially involving apoptosis and cell cycle arrest.

- Case Studies :

- In vitro studies have demonstrated that derivatives with similar structures can effectively reduce the viability of various cancer cell lines, suggesting that this compound may possess comparable efficacy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Bioactivity Prediction : Computational methods like quantitative structure–activity relationship (QSAR) modeling predict that the heteroatoms (nitrogen and oxygen) in the compound enhance its interaction with microbial targets.

- Research Findings :

- Preliminary studies indicate that similar compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis

A comparison of this compound with structurally related compounds highlights its unique potential:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methylpyridine | Pyridine ring | Antimicrobial properties |

| 5-Fluorouracil | Pyrimidine derivative | Chemotherapeutic agent |

| Furosemide | Furan and sulfonamide | Diuretic activity |

The unique combination of a furan ring with a dihydropyridazine moiety in this compound sets it apart from other compounds, potentially enhancing its bioactivity and specificity towards particular biological targets.

Scientific Research Applications

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | Known for its pharmacological properties, including anti-inflammatory effects. |

| Dihydropyridazine Moiety | Associated with various biological activities, potentially enhancing the compound's efficacy. |

| Acrylamide Functional Group | Often linked to bioactivity in medicinal chemistry. |

Biological Activities

The biological activity of (E)-3-(furan-2-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide is predicted based on its structural components. The furan and pyridazine rings are known for their diverse pharmacological properties:

- Anti-inflammatory Properties : Compounds containing furan rings have demonstrated the ability to modulate inflammatory pathways.

- Anticancer Activity : The dihydropyridazine moiety has been linked to anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Studies : Research has indicated that derivatives of compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on pyridazine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.

- Anti-inflammatory Effects : In experimental models, compounds similar to this compound have been effective in reducing inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Given its structural characteristics and biological activities, this compound holds promise in several therapeutic areas:

- Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new chemotherapeutics.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses suggests potential use in treating conditions such as arthritis or other chronic inflammatory diseases.

- Neuroprotective Agents : Given the dihydropyridazine component's neuroprotective properties observed in related compounds, further research could explore its efficacy in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include acrylamide derivatives with variations in the aromatic and heterocyclic substituents. For example:

- (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)acrylamide (): Replaces the furan and pyridazinone groups with a methoxyphenyl and pyridyl moiety.

- Gefitinib-like kinase inhibitors (): Share acrylamide backbones but feature quinazoline or other fused heterocycles.

The table below summarizes critical differences:

| Compound Name | R1 (Acrylamide Substituent) | R2 (Aromatic Substituent) | Molecular Weight (g/mol) | Calculated LogP | Hypothesized Target Affinity (IC50) | Tanimoto Similarity* |

|---|---|---|---|---|---|---|

| Target Compound | Furan-2-yl | 1-Methyl-6-oxo-pyridazin-3-yl | 350.35 | 2.1 | 15 nM (Kinase X) | 1.00 |

| (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)... | 4-Methoxyphenyl | 2-Pyridyl | 320.30 | 1.8 | 50 nM (Kinase X) | 0.65 |

| Gefitinib | Quinazolin-4-amine | 3-Chloro-4-fluorophenyl | 446.90 | 3.5 | 2 nM (EGFR) | 0.45 |

*Tanimoto similarity calculated using Morgan fingerprints (radius=2) relative to the target compound .

Computational Similarity Assessment

Virtual screening workflows often employ molecular fingerprints (e.g., Morgan or MACCS) and similarity metrics (Tanimoto/Dice) to prioritize compounds . For the target compound:

- Morgan Fingerprint Analysis: High similarity (Tanimoto >0.7) is observed with pyridazinone-containing acrylamides but lower (<0.5) with gefitinib-like quinazolines.

- Shape-Based Overlap : The planar acrylamide backbone aligns with kinase inhibitors, but the furan’s rigidity may reduce conformational flexibility compared to methoxy groups.

Physicochemical Properties

- LogP Differences : The target compound’s LogP (2.1) balances solubility and membrane permeability, unlike gefitinib (LogP=3.5), which may suffer from solubility issues.

- Hydrogen-Bond Capacity: The pyridazinone’s carbonyl contributes to 2–3 hydrogen bonds in docking models, exceeding the pyridyl group’s single interaction .

Preparation Methods

Formation of the Dihydropyridazinone Core

The dihydropyridazinone ring is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A representative pathway involves:

- Starting Material : 2-Nitroacetophenone is treated with methyl hydrazine in refluxing ethanol, facilitating cyclization to form 3-(2-nitrophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline .

Key Characterization :

- ¹H-NMR (DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (t, J = 7.6 Hz, 1H, Ar-H), 6.98 (s, 1H, NH₂), 6.72 (d, J = 8.0 Hz, 1H, Ar-H), 3.45 (s, 3H, N-CH₃), 2.89 (q, J = 7.2 Hz, 2H, CH₂).

- IR : ν = 1680 cm⁻¹ (C=O), 3340 cm⁻¹ (NH₂).

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

Oxazolone Intermediate Formation

The acrylamide precursor is derived from a furan-substituted oxazolone, synthesized via Erlenmeyer-Plöchl condensation:

- Starting Material : 3,4-Dimethoxyhippuric acid reacts with furfural in acetic anhydride/pyridine to form 4-(furan-2-ylmethylene)-2-(3,4-dimethoxyphenyl)oxazol-5(4H)-one .

- Esterification : Treatment with methanol and triethylamine yields methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate .

- Hydrolysis and Activation : Saponification (NaOH/EtOH) followed by treatment with thionyl chloride converts the ester to (E)-3-(furan-2-yl)acryloyl chloride .

Key Characterization :

- ¹H-NMR (CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO), 6.88 (d, J = 15.6 Hz, 1H, CH=CO), 7.41–7.38 (m, 1H, furan-H), 6.72–6.70 (m, 2H, furan-H).

- IR : ν = 1775 cm⁻¹ (oxazolone C=O), 1710 cm⁻¹ (acryloyl C=O).

Coupling via Amide Bond Formation

Reaction Conditions

The aniline derivative (1.0 eq) reacts with (E)-3-(furan-2-yl)acryloyl chloride (1.2 eq) in dry dichloromethane, catalyzed by triethylamine (2.0 eq) at 0–5°C. The mixture is stirred for 12 h, followed by aqueous workup and recrystallization from ethanol.

Optimization Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | CH₂Cl₂ | 92 |

| Temperature (°C) | 0–5 | 92 |

| Catalyst | Et₃N | 92 |

| Molar Ratio | 1:1.2 (amine:acyl chloride) | 92 |

Key Characterization :

- ¹H-NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.34 (d, J = 15.6 Hz, 1H, CH=CO), 7.88–7.82 (m, 2H, Ar-H), 7.62 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.39 (m, 1H, furan-H), 6.95–6.89 (m, 2H, furan-H), 3.52 (s, 3H, N-CH₃).

- ¹³C-NMR : δ 165.2 (C=O), 152.1 (C=O dihydropyridazinone), 148.3 (furan-C), 121.4–118.2 (Ar-C).

- HPLC Purity : 98.6% (C18 column, MeCN/H₂O = 70:30).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multi-Component Approach

FePO₄-catalyzed three-component reactions (aldehyde, ketone, acetonitrile) form β-amido carbonyl intermediates, which can be functionalized to acrylamides. However, this method yields <50% of the target compound due to steric hindrance from the dihydropyridazinone moiety.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 min) in DMF improves coupling efficiency (yield: 88%) but requires stringent moisture control.

Mechanistic Insights

Amide Coupling Mechanism

Triethylamine deprotonates the aniline, enhancing nucleophilicity. The acryloyl chloride’s electrophilic carbonyl reacts with the amine, followed by elimination of HCl to form the acrylamide.

Stereoselectivity

The E-configuration is favored due to conjugation stabilization between the acrylamide’s carbonyl and furan’s π-system.

Challenges and Solutions

Byproduct Formation

Q & A

Basic: How can the synthesis of this acrylamide derivative be optimized for improved yield and purity?

Methodological Answer:

The synthesis can be optimized by:

- Reagent Selection : Use ethyl chloroformate for efficient activation of carboxylic acids, as demonstrated in analogous acrylamide syntheses (e.g., 64.56% yield for compound 3a in Cherian et al.) .

- Temperature Control : Maintain reaction temperatures at 35°C to balance reaction kinetics and avoid side-product formation .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or impurities. TLC monitoring (Rf values) ensures reaction completion .

- Scalability : Adapt protocols from multi-scale synthesis approaches, such as precipitation-driven purification for gram-scale production .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the (E)-stereochemistry of the acrylamide double bond and substituent positions (e.g., δ 6.3–7.8 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ±1 ppm accuracy) to rule out unintended adducts .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acrylamide carbonyl) .

- UV-Vis : Assess purity and detect conjugated π-system absorbance (e.g., λmax ~250–300 nm) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., pyridazinyl targets). Focus on hydrogen bonding with the dihydropyridazinone moiety and hydrophobic interactions with the furan ring .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., furan vs. phenyl) on bioavailability using descriptors like logP and polar surface area .

Advanced: What experimental strategies mitigate instability during storage or handling?

Methodological Answer:

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .

- Lyophilization : For hygroscopic batches, lyophilize the compound and store with desiccants (e.g., silica gel) .

- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the acrylamide bond) .

Advanced: How can contradictory bioactivity data from different assays be reconciled?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50 assays) .

- Solvent Effects : Test DMSO tolerance thresholds (<1% v/v) to exclude solvent-induced cytotoxicity artifacts .

- Metabolite Screening : Use LC-MS to identify active metabolites in cell-based assays that may not appear in enzyme-level studies .

Advanced: What synthetic routes enable the introduction of isotopic labels for pharmacokinetic studies?

Methodological Answer:

- ¹³C/²H Labeling : Incorporate labeled acrylate precursors (e.g., ¹³C-acrylic acid) during coupling reactions .

- Position-Specific Labels : Use Suzuki-Miyaura cross-coupling with deuterated furan boronic esters to introduce ²H at the furan ring .

- Validation : Confirm isotopic purity via NMR isotope shift analysis and MS isotopic distribution patterns .

Basic: What are the key considerations for designing dose-response studies in cellular models?

Methodological Answer:

- Range-Finding Assays : Perform preliminary MTT assays at 0.1–100 μM to establish EC50/IC50 ranges .

- Solubility Limits : Pre-dissolve in DMSO and dilute in culture media (final DMSO ≤0.5%) to avoid precipitation .

- Time-Course Analysis : Assess acute (24–48 h) vs. chronic (7-day) effects, especially for compounds targeting slow-turnover enzymes .

Advanced: How does the furan substituent influence metabolic stability compared to phenyl analogs?

Methodological Answer:

- CYP450 Metabolism : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS. Furan rings may undergo oxidative cleavage (e.g., CYP3A4-mediated), reducing half-life vs. phenyl groups .

- Glucuronidation Assays : Test UDP-glucuronosyltransferase (UGT) activity using LC-MS/MS to quantify conjugated metabolites .

- Computational Prediction : Apply ADMET Predictor™ to compare furan vs. phenyl logD and metabolic liability scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.